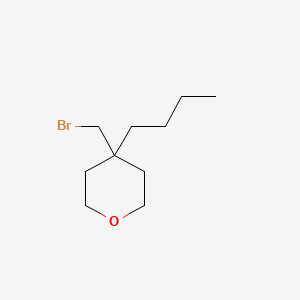

4-(Bromomethyl)-4-butyltetrahydro-2h-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a bromomethyl group attached to the fourth carbon of the tetrahydropyran ring, along with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromomethylation of tetrahydropyran derivatives using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Substitution: Formation of azides, thiols, and ethers.

Oxidation: Formation of alcohols and carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific biological pathways.

Material Science: It is utilized in the preparation of functional materials, such as polymers and resins, due to its reactivity and structural properties.

Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding, providing insights into biochemical processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

4-(Chloromethyl)-4-butyltetrahydro-2H-pyran: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

4-(Hydroxymethyl)-4-butyltetrahydro-2H-pyran: Contains a hydroxymethyl group, making it more hydrophilic.

4-(Methyl)-4-butyltetrahydro-2H-pyran: Lacks the halogen group, resulting in different reactivity.

Uniqueness

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and elimination reactions. This property is particularly useful in synthetic applications where selective reactivity is desired .

Biological Activity

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is a synthetic organic compound with potential biological activities that have been the subject of various studies. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H17BrO |

| Molecular Weight | 235.15 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCC1CC(C(C1)Br)C=O |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . It has been investigated for its potential to inhibit specific enzymes involved in cancer progression, particularly those associated with histone methylation. For instance, compounds that modulate the activity of EZH2 (a histone methyltransferase) are of significant interest in cancer therapeutics .

A study demonstrated that derivatives of this compound could inhibit EZH2 activity, thereby affecting the methylation status of histone H3 at lysine 27 (H3-K27), which is often dysregulated in various cancers . The inhibition of this pathway suggests a mechanism by which the compound may exert its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity . Research has indicated that compounds with similar structures can exhibit effectiveness against a range of bacterial strains and fungi . This broad-spectrum antimicrobial activity positions it as a candidate for further investigation in infectious disease treatment.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Histone Methylation Inhibition : By inhibiting EZH2, the compound may reverse aberrant methylation patterns associated with tumorigenesis.

- Cell Cycle Regulation : Some studies suggest that it may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Action : The exact mechanism by which it exerts antimicrobial effects remains to be fully characterized but may involve disrupting bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Cancer Cell Lines : In vitro experiments using various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, particularly in breast and prostate cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity .

- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in colony-forming units (CFUs) after treatment, suggesting its potential as an antimicrobial agent .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in oncology and infectious diseases. Its ability to modulate key biological pathways indicates that further studies are warranted to explore its full therapeutic potential.

Future research should focus on:

- Detailed mechanistic studies to understand how this compound interacts with molecular targets.

- In vivo studies to assess efficacy and safety profiles.

- Development of derivatives with enhanced potency and selectivity for specific targets.

Properties

Molecular Formula |

C10H19BrO |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

4-(bromomethyl)-4-butyloxane |

InChI |

InChI=1S/C10H19BrO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2-9H2,1H3 |

InChI Key |

RMZOXNMXSGILLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCOCC1)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.